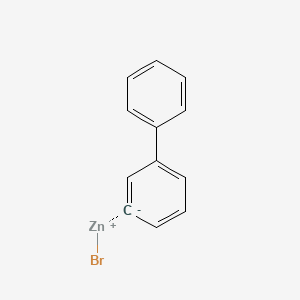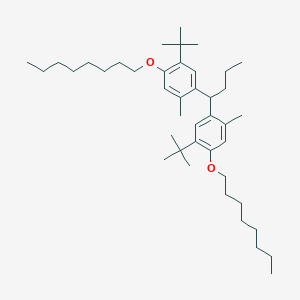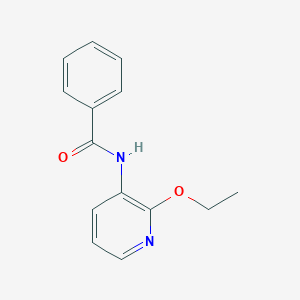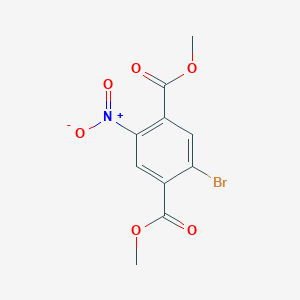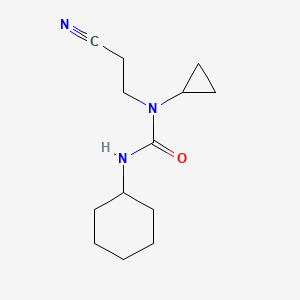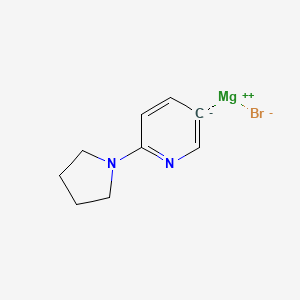
(6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide, 0.25 M in THF: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound is dissolved in tetrahydrofuran (THF), a solvent that stabilizes the reagent and enhances its reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide typically involves the reaction of 6-(Pyrrolidin-1-yl)pyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water. The general reaction scheme is as follows:
6−(Pyrrolidin−1−yl)pyridine+Mg+Br2→(6−(Pyrrolidin−1−yl)pyridin−3−yl)magnesiumbromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture to ensure high yield and purity.
化学反应分析
Types of Reactions:
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions with carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: For nucleophilic addition reactions.
Halides: For substitution reactions.
Catalysts: Such as palladium or nickel for coupling reactions.
Major Products:
Alcohols: From nucleophilic addition.
Substituted Pyridines: From substitution reactions.
Coupled Products: From coupling reactions.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biology and Medicine:
Drug Development: Employed in the synthesis of biologically active compounds.
Biochemical Research: Used to study reaction mechanisms and enzyme interactions.
Industry:
Polymer Production: Used in the synthesis of polymers with unique properties.
Catalysis: Acts as a catalyst in various industrial processes.
作用机制
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the nitrogen in the pyridine ring, enhancing the nucleophilicity of the carbon atom adjacent to the nitrogen. This allows the compound to effectively participate in various organic reactions, forming new carbon-carbon bonds.
相似化合物的比较
- (6-(Pyrrolidin-1-yl)pyridin-3-yl)lithium
- (6-(Pyrrolidin-1-yl)pyridin-3-yl)sodium
Comparison:
- Reactivity: (6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide is generally more reactive than its lithium and sodium counterparts due to the higher reactivity of magnesium.
- Stability: The compound is more stable in THF compared to similar lithium and sodium compounds.
- Applications: While all three compounds can be used in similar types of reactions, the magnesium bromide variant is preferred for its balance of reactivity and stability.
This detailed article provides a comprehensive overview of this compound, 025 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H11BrMgN2 |
|---|---|
分子量 |
251.41 g/mol |
IUPAC 名称 |
magnesium;6-pyrrolidin-1-yl-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C9H11N2.BrH.Mg/c1-2-6-10-9(5-1)11-7-3-4-8-11;;/h1,5-6H,3-4,7-8H2;1H;/q-1;;+2/p-1 |
InChI 键 |
KPVFHMLOIJILJT-UHFFFAOYSA-M |
规范 SMILES |
C1CCN(C1)C2=NC=[C-]C=C2.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


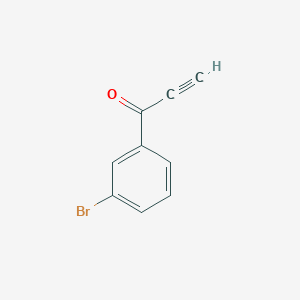
![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
